molecular formula C14H18N2O2 B5121928 4-(Cyclohexanecarbonylamino)benzamide CAS No. 351335-09-6

4-(Cyclohexanecarbonylamino)benzamide

Cat. No.: B5121928
CAS No.: 351335-09-6
M. Wt: 246.30 g/mol
InChI Key: GFLVMENNMYAMIF-UHFFFAOYSA-N
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Description

4-(Cyclohexanecarbonylamino)benzamide is a chemical compound with the molecular formula C14H18N2O2 It is a benzamide derivative, which means it contains a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexanecarbonylamino)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives like this compound can be scaled up using similar condensation reactions. The use of ultrasonic irradiation and green catalysts can be adapted for large-scale production, ensuring efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexanecarbonylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH) in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated benzamides.

Scientific Research Applications

4-(Cyclohexanecarbonylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclohexanecarbonylamino)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or proteins, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexanecarbonylamino)benzamide is unique due to its specific structure, which combines a cyclohexane ring with a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(cyclohexanecarbonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-13(17)10-6-8-12(9-7-10)16-14(18)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLVMENNMYAMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387376
Record name 4-(cyclohexanecarbonylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351335-09-6
Record name 4-(cyclohexanecarbonylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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